

# Spectroscopic Characterization of m-PEG7alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	m-PEG7-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methoxy-polyethylene glycol with seven ethylene glycol units (**m-PEG7-alcohol**). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the characterization, quality control, and successful implementation of this versatile linker in drug development and various research applications.

## **Molecular Structure and Properties**

**m-PEG7-alcohol** is a discrete polyethylene glycol (dPEG®) linker, meaning it is a single molecular entity with a defined structure and molecular weight, unlike traditional polydisperse PEG polymers.[1] This characteristic is crucial for the precise and reproducible synthesis of bioconjugates. The terminal hydroxyl group allows for further chemical modification and attachment to various molecules of interest.[2][3]

Chemical Structure:

Caption: Chemical structure of **m-PEG7-alcohol**.

## **Spectroscopic Data**



The following tables summarize the expected quantitative data for the spectroscopic analysis of **m-PEG7-alcohol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **m-PEG7-alcohol**.[4]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **m-PEG7-alcohol** (Solvent: CDCl<sub>3</sub>)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Methoxy (-OCH₃)	~3.38	Singlet	ЗН
Methylene adjacent to methoxy (-CH <sub>2</sub> -O- CH <sub>3</sub> )	~3.55	Multiplet	2H
PEG Backbone (-O-CH2-CH2-O-)	~3.60 - 3.70	Multiplet	~24H
Methylene adjacent to hydroxyl (-CH <sub>2</sub> -OH)	~3.70	Triplet	2H

Note: The ethylene glycol backbone of PEG typically shows a strong, broad signal around 3.6 ppm.[5] <sup>13</sup>C satellite peaks may also be observed at approximately ±70 Hz from the main PEG signal due to the natural 1.1% abundance of <sup>13</sup>C.[5][6]

Table 2: 13C NMR Spectroscopic Data for m-PEG7-alcohol (Solvent: CDCl3)



Carbon	Chemical Shift (δ, ppm)
Methoxy (-OCH₃)	~59.0
PEG Backbone (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)	~70.5
Methylene adjacent to hydroxyl (-CH2-OH)	~61.5
Methylene adjacent to the terminal ether (-O-CH <sub>2</sub> -CH <sub>2</sub> -OH)	~72.5

Note: The chemical shifts for PEG compounds can show slight variations. The peak at ~70 ppm is characteristic of the repeating ethylene oxide units.[7]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **m-PEG7-alcohol**, the key characteristic absorptions are from the hydroxyl and ether groups.[8][9]

Table 3: IR Spectroscopic Data for m-PEG7-alcohol

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (alkane)	2960 - 2850	Strong
C-O Stretch (ether and alcohol)	1260 - 1050	Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and can confirm the identity of the compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEG compounds.[1]

Table 4: Mass Spectrometry Data for m-PEG7-alcohol



Parameter	Value
Chemical Formula	C15H32O8[10]
Molecular Weight	340.41 g/mol [2][11]
Exact Mass	340.2097 u[2]
Common Adducts (ESI-MS)	[M+Na]+, [M+K]+

Note: In ESI-MS, PEG compounds often form adducts with sodium ( $[M+Na]^+$ ) or potassium ( $[M+K]^+$ ) ions.

## **Experimental Protocols**

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### **NMR Spectroscopy Protocol**

Sample Preparation:

- Accurately weigh 5-10 mg of the m-PEG7-alcohol sample.[5]
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>).[5]
- Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition (1H NMR):

- Instrument: 400 MHz or higher NMR spectrometer.[5]
- Pulse Sequence: Standard single-pulse.[5]
- Number of Scans: 16-64, depending on the sample concentration.[5]
- Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis. [4][5]

Data Acquisition (13C NMR):



- Instrument: 400 MHz or higher NMR spectrometer.[5]
- Pulse Sequence: Standard single-pulse with proton decoupling.[5]
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.[5]

# IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation and Analysis:

- Ensure the ATR crystal is clean.
- For liquid samples, place a small drop of **m-PEG7-alcohol** directly onto the ATR crystal.[9]
- Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.[12]
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.[9]

# Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

 Prepare a dilute solution of m-PEG7-alcohol in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

#### **Data Acquisition:**

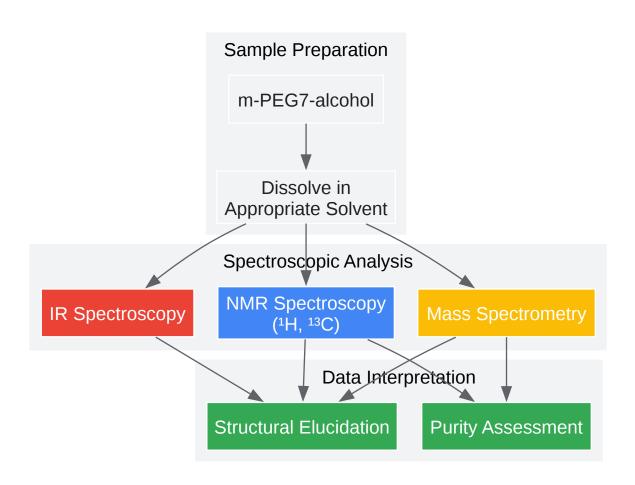
- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]+) or adducts with alkali metals ([M+Na]+, [M+K]+).
- Analysis: The sample solution is introduced into the ESI source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.



### **Workflow and Structural Visualization**

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **m-PEG7-alcohol**.





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